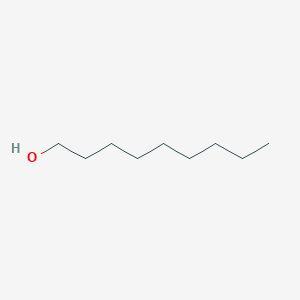

Nonan-1-ol

Cat. No. B041252

Key on ui cas rn:

143-08-8

M. Wt: 144.25 g/mol

InChI Key: ZWRUINPWMLAQRD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06037506

Procedure details

A 500 mL autoclave was charged with 0.76 mmol palladium (II)acetate, 1.07 mmol of a mixture of 1.2-bis(9-phosphabicyclononyl)ethane, 20.2 mL of anisole (as solvent), 0.45 mL methanesulfonic acid (MSA), 4.80 mL water, 7.91 mL butyl formate (as promoter), and 156 mL octene, 83 ml isononynol. The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen pressurized to a total pressure of 50 bar. The autoclave was then sealed and the mixture was heated to 110° C. The reaction was continued for 8 hours and subsequently the reaction mixture was cooled to room temperature and the pressure released. 163 g of nonyl alcohol product was produced (94% conversion of starting material). The reaction rate was about 0.36 hr-1. There was no noticeable paraffin make. This example illustrates that the use of a formic acid derivative as a promoter results in high conversion/high selectivity reactions with excellent reaction rates.

[Compound]

Name

mixture

Quantity

1.07 mmol

Type

reactant

Reaction Step One

[Compound]

Name

1.2-bis(9-phosphabicyclononyl)ethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

isononynol

Quantity

83 mL

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:7]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O.C(O[CH2:17][CH2:18][CH2:19]C)=O.C=CCCCCCC.C(O)#CCCCCC(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH2:1]([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:17][CH2:18][CH3:19] |f:5.6.7|

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

1.07 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

1.2-bis(9-phosphabicyclononyl)ethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

0.45 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

7.91 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

156 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCC

|

|

Name

|

isononynol

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(#CCCCCC(C)C)O

|

|

Name

|

|

|

Quantity

|

0.76 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was then sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

subsequently the reaction mixture was cooled to room temperature

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 163 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06037506

Procedure details

A 500 mL autoclave was charged with 0.76 mmol palladium (II)acetate, 1.07 mmol of a mixture of 1.2-bis(9-phosphabicyclononyl)ethane, 20.2 mL of anisole (as solvent), 0.45 mL methanesulfonic acid (MSA), 4.80 mL water, 7.91 mL butyl formate (as promoter), and 156 mL octene, 83 ml isononynol. The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen pressurized to a total pressure of 50 bar. The autoclave was then sealed and the mixture was heated to 110° C. The reaction was continued for 8 hours and subsequently the reaction mixture was cooled to room temperature and the pressure released. 163 g of nonyl alcohol product was produced (94% conversion of starting material). The reaction rate was about 0.36 hr-1. There was no noticeable paraffin make. This example illustrates that the use of a formic acid derivative as a promoter results in high conversion/high selectivity reactions with excellent reaction rates.

[Compound]

Name

mixture

Quantity

1.07 mmol

Type

reactant

Reaction Step One

[Compound]

Name

1.2-bis(9-phosphabicyclononyl)ethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

isononynol

Quantity

83 mL

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:7]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O.C(O[CH2:17][CH2:18][CH2:19]C)=O.C=CCCCCCC.C(O)#CCCCCC(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH2:1]([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:17][CH2:18][CH3:19] |f:5.6.7|

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

1.07 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

1.2-bis(9-phosphabicyclononyl)ethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

0.45 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

7.91 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

156 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCC

|

|

Name

|

isononynol

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(#CCCCCC(C)C)O

|

|

Name

|

|

|

Quantity

|

0.76 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was then sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

subsequently the reaction mixture was cooled to room temperature

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 163 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |